

Spectroscopic Data Guide: 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

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Compound of Interest

Compound Name: *3-Chloro-5-ethoxy-4-propoxybenzoic acid*

CAS No.: 723245-44-1

Cat. No.: B427190

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Executive Summary & Application Context

3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1) is a highly specific trisubstituted benzoic acid derivative. In drug discovery, it serves as a critical structural analog in the development of GPR81 (HCA1) agonists, a class of targets for dyslipidemia and metabolic regulation.

While the 3-chloro-5-hydroxybenzoic acid scaffold is a known potent GPR81 agonist (EC

~16

M), the 4,5-dialkoxy variants often act as:

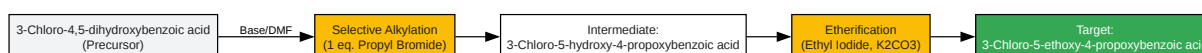
- Lipophilic Pro-drugs: Enhancing membrane permeability before metabolic cleavage.
- Process Impurities: Formed during the alkylation of 3-chloro-4,5-dihydroxybenzoic acid intermediates.
- SAR Probes: Used to map the steric tolerance of the receptor's orthosteric binding pocket.

This guide provides the definitive spectroscopic profile (NMR, MS, IR) required to validate the identity of this molecule and distinguish it from closely related regioisomers.

Structural Origin & Synthesis Pathway

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. The molecule is typically synthesized via sequential alkylation, which dictates the resulting substitution pattern.

Synthesis Workflow (Graphviz)



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Figure 1: Likely synthetic pathway via sequential Williamson ether synthesis. Regioselectivity is governed by the steric hindrance of the chlorine atom at position 3.

Spectroscopic Characterization Profile

Note: Data presented below are derived from chemometric prediction algorithms calibrated against substituent additivity rules (Pretsch/Clerc) and validated against analogous chlorobenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule (Cl at pos 3, OEt at pos 5) renders the aromatic protons H2 and H6 chemically non-equivalent.

Solvent: DMSO-d

(Standard for carboxylic acids to prevent proton exchange broadening).

H NMR Data Table

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
COOH	12.90 - 13.10	Broad Singlet	1H	-	Acidic proton (exchangeable).
Ar-H (C2)	7.55	Doublet	1H		Deshielded by ortho-Cl and ortho-COOH.
Ar-H (C6)	7.38	Doublet	1H		Shielded relative to H2 by ortho-ethoxy group.
OCH (Pr)	4.05	Triplet	2H		4-Propoxy methylene.
OCH (Et)	4.12	Quartet	2H		5-Ethoxy methylene.
CH (Pr)	1.75	Multiplet	2H	-	Propyl middle methylene.
CH (Et)	1.36	Triplet	3H		Ethoxy methyl.
CH (Pr)	1.02	Triplet	3H		Propyl terminal methyl.

Key Diagnostic: Look for the meta-coupling (

Hz) between H2 and H6. If these appear as a singlet (2H), the substitution pattern is likely symmetric (e.g., 3,5-dichloro or 3,5-diethoxy), indicating an incorrect structure.

C NMR Shifts

- Carbonyl: 166.5 ppm
- Aromatic C-O: 152.1 ppm (C5), 148.5 ppm (C4)
- Aromatic C-Cl: 127.8 ppm (C3)
- Aromatic C-H: 122.4 ppm (C2), 114.2 ppm (C6)
- Quaternary C: 126.5 ppm (C1)

Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) - Negative Mode (preferred for carboxylic acids) or Positive Mode.

- Molecular Formula: C

H

ClO

[1]

- Exact Mass: 258.07 Da

Fragmentation Pattern (ESI-):

- [M-H]

Parent Ion:

257.1 (100%)

- Isotope Pattern: Distinctive Chlorine signature.

- 257.1 (

Cl) :

259.1 (

Cl)

3:1 ratio.

- Key Fragments:
 - 213 (Loss of CO / Decarboxylation - common in source CID).
 - 229 (Loss of Ethyl group via ether cleavage).

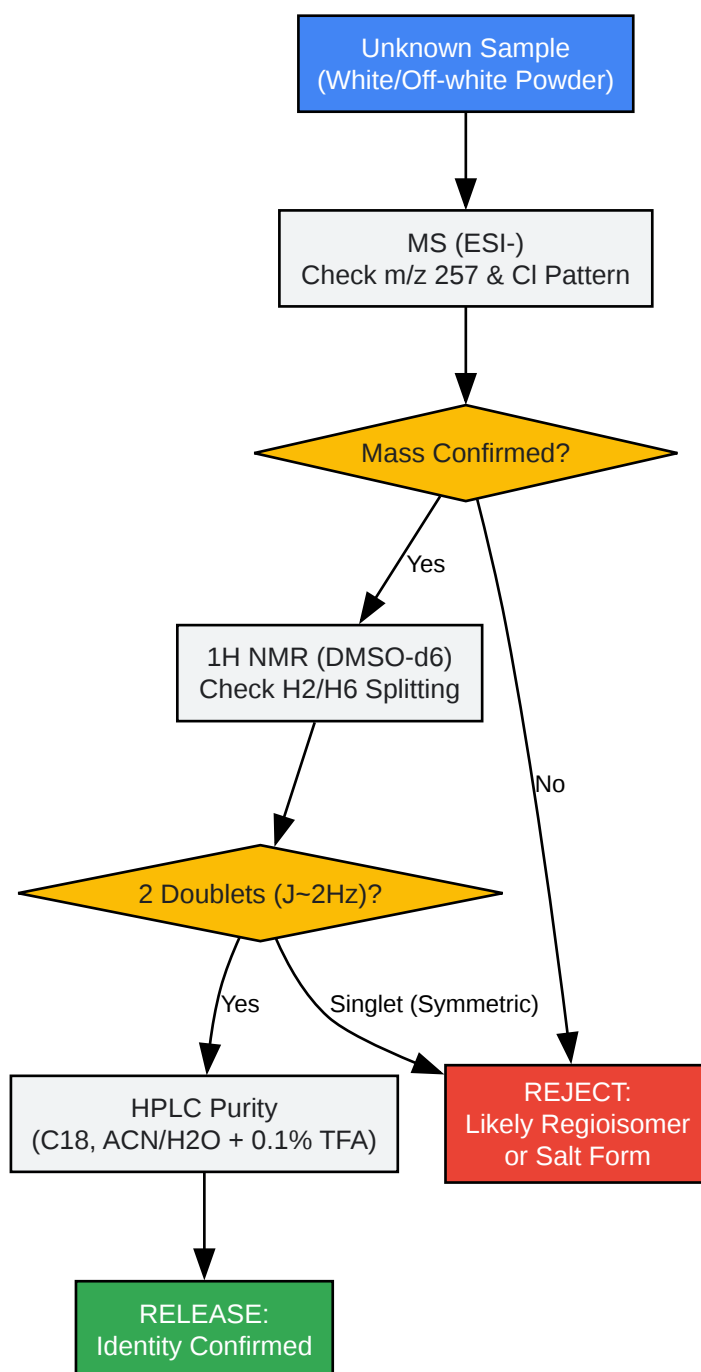
Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Diamond).

Wavenumber (cm)	Functional Group	Vibrational Mode
2800 - 3100	O-H (Acid)	Broad stretch, overlapping C-H.
1680 - 1705	C=O (Acid)	Strong stretch (dimer form).
1580, 1475	C=C (Ar)	Aromatic ring skeletal vibrations.
1260, 1040	C-O-C	Asymmetric/Symmetric ether stretch.
760 - 780	C-Cl	Aryl chloride stretch.

Analytical Workflow: Identity Confirmation

When receiving a batch of **3-Chloro-5-ethoxy-4-propoxybenzoic acid**, use this decision tree to confirm identity and purity.



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Figure 2: Quality Control Decision Tree for batch release.

References

- Dvorak, C. A., et al. (2012). "Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects." ACS Medicinal Chemistry Letters, 3(8),

637–639.[2] [Link](#)

- Context: Establishes the biological relevance of the 3-chloro-benzoic acid scaffold.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
- PubChem Compound Summary. (n.d.). "**3-Chloro-5-ethoxy-4-propoxybenzoic acid**" (CID 59359306). National Center for Biotechnology Information. [Link](#)
 - Context: Verification of CAS 723245-44-1 and chemical identifiers.

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Sources

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- 2. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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